N-Desalkyl Itraconazole

Description

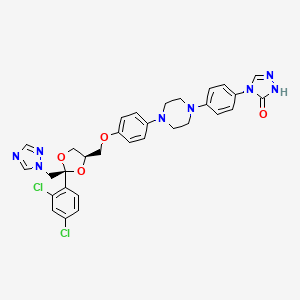

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAPZOQKYAPBHI-DLFZDVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89848-41-9 | |

| Record name | N-Desalkyl-itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESALKYL-ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways of N Desalkyl Itraconazole

Biotransformation from Itraconazole (B105839)

The generation of N-Desalkyl Itraconazole is understood to occur through a sequential metabolic cascade. nih.govyoutube.com This multi-step process involves a series of oxidative reactions that progressively modify the Itraconazole molecule. The pathway begins with hydroxylation, proceeds to further oxidation, and culminates in N-dealkylation to yield N-Desalkyl Itraconazole. nih.govproquest.comresearchgate.net This sequence highlights the intricate enzymatic machinery involved in xenobiotic metabolism.

Following the initial hydroxylation, hydroxy-itraconazole can undergo further oxidation to form keto-itraconazole. nih.govscilit.comproquest.com This conversion represents the second step in the sequential pathway. nih.govresearchgate.net Like its precursor, keto-itraconazole is also a substrate for the CYP3A4 enzyme. nih.govscilit.comresearchgate.net The formation of keto-itraconazole demonstrates the progressive nature of Itraconazole's metabolism, where one metabolite serves as the substrate for the generation of the next. researchgate.net

The final step in this specific metabolic sequence is the N-dealkylation of an itraconazole precursor to form N-Desalkyl Itraconazole. nih.govscilit.comnih.gov This reaction involves the removal of an alkyl group from a nitrogen atom within the molecule. nih.gov While N-Desalkyl Itraconazole has been identified as a urinary and fecal metabolite in animal studies, it is also found in human plasma, confirming its formation in clinical contexts. nih.gov Research indicates that this metabolite is a potent inhibitor of the CYP3A4 enzyme. nih.govscilit.com

The biotransformation of Itraconazole and its subsequent metabolites, including the formation of N-Desalkyl Itraconazole, is catalyzed by specific enzymes within the cytochrome P450 superfamily. drugbank.comnih.govscilit.com The efficiency and stereoselectivity of these enzymatic reactions are crucial determinants of the metabolic profile of Itraconazole.

In vitro studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of Itraconazole. drugbank.comnih.govscilit.com This enzyme mediates the entire sequential cascade, including the initial hydroxylation to hydroxy-itraconazole, the subsequent oxidation to keto-itraconazole, and the N-dealkylation step that produces N-Desalkyl Itraconazole. nih.govproquest.comresearchgate.netnih.gov Itraconazole itself is administered as a mixture of four stereoisomers, and interestingly, CYP3A4 exhibits stereoselective metabolism, meaning it preferentially metabolizes two of these isomers to form hydroxy-itraconazole, keto-itraconazole, and N-Desalkyl Itraconazole. nih.govnih.gov The significant role of CYP3A4 is further underscored by the fact that Itraconazole and its metabolites, including N-Desalkyl Itraconazole, are also potent inhibitors of this enzyme, leading to complex drug-drug interactions. nih.govnih.govsemanticscholar.orgnih.gov

Data Tables

Table 1: Key Metabolites of Itraconazole

| Metabolite | Precursor | Key Metabolic Reaction | Primary Enzyme |

| Hydroxy-Itraconazole | Itraconazole | Hydroxylation | CYP3A4 drugbank.comnih.gov |

| Keto-Itraconazole | Hydroxy-Itraconazole | Oxidation | CYP3A4 nih.govscilit.comproquest.com |

| N-Desalkyl Itraconazole | Itraconazole Precursor | N-Dealkylation | CYP3A4 nih.govscilit.comnih.gov |

Table 2: Research Findings on Itraconazole Metabolism

| Finding | Description | Source(s) |

| Primary Metabolites | In vitro studies identified three main metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). | nih.govscilit.comnih.gov |

| Major Enzyme | CYP3A4 is the major enzyme involved in the metabolism of itraconazole and its subsequent metabolites. | drugbank.comnih.govproquest.com |

| Sequential Pathway | The formation of these metabolites occurs via a sequential cascade: Itraconazole → Hydroxy-Itraconazole → Keto-Itraconazole, with N-Desalkyl Itraconazole also being formed. | nih.govresearchgate.netresearchgate.net |

| Stereoselectivity | CYP3A4 stereoselectively metabolizes two of the four itraconazole stereoisomers to produce OH-ITZ, keto-ITZ, and ND-ITZ. | nih.govnih.gov |

| Enzyme Inhibition | Itraconazole and its metabolites, including N-Desalkyl Itraconazole, are potent inhibitors of CYP3A4. | nih.govscilit.comsemanticscholar.org |

Enzymatic Catalysis of N-Desalkyl Itraconazole Formation

Stereochemical Aspects of N-Desalkyl Itraconazole Biogenesis

The formation of N-Desalkyl Itraconazole is a highly stereoselective process, a characteristic that stems from the stereochemistry of the parent drug, Itraconazole. nih.govresearchgate.net Itraconazole possesses three chiral centers and is administered clinically as a 1:1:1:1 racemic mixture of four cis-stereoisomers. drugbank.comnih.govnih.gov These consist of two pairs of enantiomers: ((2R,4S,2′R)-ITZ and (2S,4R,2′S)-ITZ) and ((2R,4S,2′S)-ITZ and (2S,4R,2′R)-ITZ). nih.gov

Stereoselective Metabolism of Itraconazole Diastereomers to N-Desalkyl Itraconazole

In vitro experiments conducted with heterologously expressed CYP3A4 have demonstrated that the metabolism of Itraconazole is markedly dependent on its stereochemical configuration. nih.govresearchgate.net The metabolic pathway that produces hydroxy-ITZ, keto-ITZ, and ultimately N-Desalkyl Itraconazole is exclusive to only two of the four stereoisomers present in the clinical formulation. nih.govnih.gov

Specifically, only the (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ isomers are substrates for this metabolic cascade. nih.govnih.govresearchgate.net In contrast, when the other two stereoisomers, (2S,4R,2′R)-ITZ and (2S,4R,2′S)-ITZ, were incubated with CYP3A4, neither the formation of these metabolites nor depletion of the parent substrate was detected. nih.govresearchgate.net This pronounced stereoselectivity indicates that specific interactions within the active site of the CYP3A4 enzyme govern the metabolic fate of Itraconazole isomers. nih.gov The initial difference in the disposition of Itraconazole stereoisomers in vivo is attributed to this stereoselective metabolism by CYP3A4. nih.gov

| Itraconazole Stereoisomer | Metabolized by CYP3A4 to OH-ITZ, keto-ITZ, and N-Desalkyl-ITZ |

|---|---|

| (2R,4S,2′R)-ITZ | Yes |

| (2R,4S,2′S)-ITZ | Yes |

| (2S,4R,2′R)-ITZ | No |

| (2S,4R,2′S)-ITZ | No |

Identification of Specific Stereoisomers in Metabolic Products

The stereoselectivity of the metabolic process directly influences the stereochemical composition of the resulting metabolites. nih.govresearchgate.net In vivo studies have confirmed that the secondary and tertiary metabolites of Itraconazole, namely keto-ITZ and N-Desalkyl Itraconazole, detected in plasma possess the (2R,4S) stereochemistry. nih.govresearchgate.net This finding is consistent with the in vitro data, which shows that only the (2R,4S)-diastereomers of Itraconazole undergo metabolism to these products. nih.govresearchgate.net While analytical methods have been developed that can separate the stereoisomers of N-Desalkyl Itraconazole, identified as (2R,4S)-ND-ITZ and (2S,4R)-ND-ITZ, only the (2R,4S) form is observed as a metabolic product in plasma following administration of the clinical Itraconazole mixture. researchgate.net

Pharmacological Mechanisms of Action of N Desalkyl Itraconazole

Enzyme Inhibition Profiles

The interaction of N-Desalkyl Itraconazole (B105839) with drug-metabolizing enzymes is a key aspect of its pharmacological activity, particularly concerning its potent effects on Cytochrome P450 enzymes.

Cytochrome P450 3A4 (CYP3A4) Inhibition Potency

N-Desalkyl Itraconazole is recognized as a potent inhibitor of CYP3A4, an essential enzyme responsible for the metabolism of a vast number of drugs. nih.govnih.gov The formation of N-Desalkyl Itraconazole, along with other metabolites like hydroxy-itraconazole and keto-itraconazole, contributes significantly to the drug-drug interactions observed with Itraconazole administration. nih.govnih.gov

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). For N-Desalkyl Itraconazole, in vitro studies using human liver microsomes have determined a specific unbound IC50 value. When midazolam hydroxylation was used as a probe reaction, N-Desalkyl Itraconazole exhibited an unbound IC50 value of 0.4 nM. nih.gov While IC50 values are readily available, specific Ki values for N-Desalkyl Itraconazole's inhibition of CYP3A4 are not extensively detailed in the reviewed literature.

Research demonstrates that the metabolites of Itraconazole are as potent, or even more potent, CYP3A4 inhibitors than the parent drug itself. nih.gov A comparative analysis of unbound IC50 values highlights the superior inhibitory potency of N-Desalkyl Itraconazole.

Table 1: Comparative CYP3A4 Inhibition by Itraconazole and its Metabolites

| Compound | Unbound IC50 (nM) |

|---|---|

| N-Desalkyl Itraconazole | 0.4 |

| Hydroxy-itraconazole | 4.6 |

| Itraconazole | 6.1 |

| Keto-itraconazole | 7.0 |

Data sourced from in vitro studies using human liver microsomes and midazolam as the substrate. nih.gov

Evaluation of Inhibition towards Other Drug-Metabolizing Enzymes (Non-CYP)

The inhibitory effects of Itraconazole and its primary metabolites, including N-Desalkyl Itraconazole, have been evaluated against several clinically relevant non-cytochrome P450 drug-metabolizing enzymes. biosynth.com These studies have investigated potential interactions with enzymes such as UDP-glucuronosyltransferases (UGTs). However, specific quantitative data, such as IC50 or Ki values for N-Desalkyl Itraconazole against these non-CYP enzymes, are not detailed in the available literature.

Drug Transporter Interactions

Beyond enzyme inhibition, the interaction with drug transporters is another critical pharmacological mechanism. Efflux transporters, in particular, play a vital role in drug disposition and resistance.

Investigation of Inhibitory Effects on Efflux Transporters (e.g., P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), Multidrug Resistance-Associated Proteins (MRPs/ABCCs))

Investigation of Inhibitory Effects on Uptake Transporters (e.g., Organic Anion Transporting Polypeptides (OATPs/SLCOs), Organic Anion Transporters (OATs/SLC22A6, SLC22A8), Organic Cation Transporters (OCTs/SLC22A1, SLC22A2), Multidrug and Toxin Extrusion Proteins (MATEs/SLC47A1, SLC47A2))

N-Desalkyl Itraconazole, a major metabolite of itraconazole, has been systematically evaluated for its inhibitory potential against a panel of clinically relevant drug transporters. nih.gov Unlike its parent compound and other metabolites, N-Desalkyl Itraconazole demonstrates a comparatively narrow profile of transporter inhibition. youtube.com

In a comprehensive in vitro study, the inhibitory effects of N-Desalkyl Itraconazole were assessed against 13 transporters, including key members of the OATP, OAT, OCT, and MATE families. nih.gov The investigation utilized transporter-expressing HEK-293 cell lines or membrane vesicles to determine the half-maximal inhibitory concentrations (IC₅₀). nih.gov

The findings from this systematic assessment indicate that N-Desalkyl Itraconazole had no significant inhibitory activity against the majority of the uptake transporters tested at clinically relevant concentrations. Specifically, no meaningful inhibition was observed for Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Organic Anion Transporters (OAT1, OAT3), Organic Cation Transporters (OCT1, OCT2), or Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K). nih.govctfassets.net The primary inhibitory activity noted for this metabolite was against the efflux transporter P-glycoprotein (P-gp, ABCB1), distinguishing its interaction profile from that of itraconazole and its other primary metabolites, hydroxyitraconazole (B3325177) and ketoitraconazole. youtube.com

Interactive Table: Inhibitory Profile of N-Desalkyl Itraconazole on Uptake Transporters

| Transporter Family | Transporter | N-Desalkyl Itraconazole Inhibition |

|---|---|---|

| OATP (SLCO) | OATP1B1 (SLCO1B1) | No significant inhibition |

| OATP1B3 (SLCO1B3) | No significant inhibition | |

| OAT (SLC22A) | OAT1 (SLC22A6) | No significant inhibition |

| OAT3 (SLC22A8) | No significant inhibition | |

| OCT (SLC22A) | OCT1 (SLC22A1) | No significant inhibition |

| OCT2 (SLC22A2) | No significant inhibition | |

| MATE (SLC47A) | MATE1 (SLC47A1) | No significant inhibition |

| MATE2-K (SLC47A2) | No significant inhibition |

Data sourced from a systematic in vitro assessment of 13 clinically relevant drug transporters. nih.govctfassets.net

Contributions to Drug-Drug Interaction Predictions in Preclinical Settings

The inclusion of metabolite kinetics and inhibitory profiles is a critical component of modern drug-drug interaction (DDI) prediction, and N-Desalkyl Itraconazole serves as a key example of this principle. Preclinical assessments that consider only the parent drug, itraconazole, have been shown to regularly under-predict the extent of in vivo cytochrome P450 3A4 (CYP3A4) inhibition. nih.gov The significant contribution of its inhibitory metabolites, including N-Desalkyl Itraconazole, is essential for accurately forecasting the DDI potential. nih.gov

In Vitro to In Vivo Extrapolation (IVIVE) Methodologies

In vitro to in vivo extrapolation (IVIVE) is a cornerstone of preclinical DDI prediction, translating in vitro biochemical data into in vivo clinical outcomes. For itraconazole, the accuracy of IVIVE models is significantly enhanced by incorporating the pharmacokinetic and pharmacodynamic properties of its active metabolites. nih.gov Studies have demonstrated that accounting for circulating levels of hydroxyitraconazole, ketoitraconazole, and N-Desalkyl Itraconazole substantially improves the correlation between predicted and observed in vivo CYP3A4 inhibition. nih.gov

Mechanistic models, such as physiologically-based pharmacokinetic (PBPK) models, are employed to simulate the complex interplay between the parent drug and its metabolites. researchgate.net In the case of itraconazole, these models incorporate its metabolism via CYP3A4 to form N-Desalkyl Itraconazole. researchgate.net By integrating the in vitro inhibition constants (Kᵢ or IC₅₀) and the in vivo concentrations of each inhibitory entity (parent and metabolites), IVIVE approaches can provide a more comprehensive and accurate prediction of the net inhibitory effect on victim drugs. The failure to include potent metabolites like N-Desalkyl Itraconazole in these extrapolations is a known reason for the under-prediction of DDIs. nih.gov

Quantitative Modeling of Metabolite Contribution to Overall Inhibition

Modeling based on clinical data has allowed for the quantification of its contribution. Following administration of itraconazole, N-Desalkyl Itraconazole is predicted to be responsible for a notable portion of the cumulative CYP3A4 inhibition. nih.gov The contribution of the metabolites increases over time following a dose. nih.gov For instance, some models predict that despite its lower circulating concentrations compared to itraconazole and hydroxyitraconazole, N-Desalkyl Itraconazole may contribute 10-20% of the total CYP3A4 inhibition. nih.govnih.gov This is attributed to its high potency. Furthermore, N-Desalkyl Itraconazole appears to have a longer elimination half-life than its parent drug and other metabolites, suggesting it could be responsible for a more persistent inhibitory effect. nih.gov

Interactive Table: In Vitro Potency and Contribution of Itraconazole and Metabolites to CYP3A4 Inhibition

| Compound | Unbound IC₅₀ (nM) for CYP3A4 Inhibition | Predicted Contribution to Overall Inhibition |

|---|---|---|

| Itraconazole | 6.1 | Major contributor |

| Hydroxyitraconazole | 4.6 | Contributor |

| Ketoitraconazole | 7.0 | Contributor |

| N-Desalkyl Itraconazole | 0.4 | Significant contributor (10-20%), especially at later time points |

Data compiled from in vitro inhibition assays and quantitative modeling studies. researchgate.netnih.gov

Analytical Methodologies for N Desalkyl Itraconazole Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the selective and sensitive quantification of N-desalkyl itraconazole (B105839). These techniques separate the analyte from the parent drug and other metabolites within a complex biological sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of N-desalkyl itraconazole due to its high sensitivity and selectivity. nih.gov This technique allows for the simultaneous determination of itraconazole and its major metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (KT-ITZ), and N-desalkyl itraconazole (ND-ITZ). nih.govnih.govnih.gov

The LC-MS/MS method typically involves a reversed-phase chromatographic separation followed by detection using a mass spectrometer, often a triple quadrupole instrument, operating in positive ion electrospray ionization (ESI) mode. psu.edu The use of multiple reaction monitoring (MRM) enhances specificity by tracking unique precursor-to-product ion transitions for each analyte. researchgate.net For N-desalkyl itraconazole, a common transition monitored is m/z 705 → 392.

Method validation studies have demonstrated the linearity of this technique over specific concentration ranges. For instance, one method showed linearity for N-desalkyl itraconazole from 1 to 100 ng/mL. nih.gov The lower limit of quantification (LLOQ) is a critical parameter, with reported values for N-desalkyl itraconazole being as low as 1 ng/mL. nih.gov

Table 1: LC-MS/MS Method Parameters for N-Desalkyl Itraconazole Quantification

| Parameter | Reported Value/Condition | Source |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 or C8 | psu.edu |

| Mobile Phase | Gradient or isocratic elution with acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer | nih.govpsu.edu |

| Ionization Mode | Positive Ion Electrospray (ESI+) | psu.edu |

| Mass Spectrometry Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |

| MRM Transition for ND-ITZ | m/z 705 → 392 | |

| Linearity Range | 1–100 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Ultraviolet/Visible (UV/Vis) detection offers a more accessible alternative to LC-MS/MS for the analysis of itraconazole and its metabolites. tandfonline.comceon.rs While generally less sensitive than mass spectrometry, HPLC-DAD/UV can provide accurate and precise quantification for preclinical applications where higher concentrations are expected. oup.comfishersci.com

These methods typically employ a reversed-phase C18 or C8 column for separation. oup.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer. oup.com The detection wavelength is selected based on the UV absorbance maxima of the analytes. For itraconazole and its metabolites, wavelengths around 262 nm are commonly used. nih.gov

Several HPLC methods have been developed for the simultaneous determination of multiple azole antifungals, including itraconazole. tandfonline.comnih.govnih.gov While these methods may not always specifically quantify N-desalkyl itraconazole as a separate analyte, the principles can be adapted for its analysis. The validation of such methods typically demonstrates good linearity, precision, and accuracy over the intended concentration range. nih.gov

Table 2: HPLC-DAD/UV Method Parameters for Azole Antifungal Analysis

| Parameter | Reported Value/Condition | Source |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 or C6-phenyl | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer | nih.gov |

| Detection | UV at 262 nm | nih.gov |

| Linearity (r²) | > 0.99 | nih.gov |

| Limit of Quantification | 0.05 mg/liter | nih.gov |

Sample Preparation Strategies for Biological Matrices (Non-Human or Preclinical Focus)

Effective sample preparation is critical for removing interferences from biological matrices and ensuring the accuracy and reliability of the analytical method. pacelabs.com For preclinical studies involving animal models, matrices such as plasma, serum, and tissue homogenates are commonly analyzed. pacelabs.com

Solid-Supported Liquid Extraction (SLE) is an effective and automatable sample preparation technique used for the extraction of itraconazole and its metabolites from plasma. nih.govresearchgate.net In this method, the plasma sample is loaded onto a sorbent material that has a high surface area. An immiscible organic solvent is then used to elute the analytes of interest, leaving behind endogenous interferences like proteins and phospholipids.

One validated LC-MS/MS assay for the simultaneous determination of itraconazole and its metabolites, including N-desalkyl itraconazole, utilized an SLE method for plasma extraction. nih.gov This approach demonstrated high extraction recovery for N-desalkyl itraconazole, with an average recovery of 102.3%. nih.govresearchgate.net The use of SLE can minimize ion suppression or enhancement effects in mass spectrometry, leading to more reliable results. nih.gov

Protein precipitation is a simple and widely used method for sample cleanup in bioanalysis. nih.govpensoft.net It involves the addition of an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. nih.govpensoft.net Following centrifugation, the supernatant containing the analytes is collected for analysis. pensoft.net

Several studies have successfully employed protein precipitation for the quantification of itraconazole and its metabolites, including N-desalkyl itraconazole, in plasma. nih.govnih.gov In one method, plasma samples were precipitated with acetonitrile, and the resulting supernatant was separated for LC-MS/MS analysis. nih.govnih.gov This straightforward preparation technique achieved high recoveries, ranging from 90.1% to 102.2% for N-desalkyl itraconazole. nih.gov In some variations of the method, an acid, such as formic acid, is added to the acetonitrile to improve precipitation efficiency and analyte recovery. nih.gov

Method Validation Parameters for Preclinical Bioanalysis

The validation of bioanalytical methods is essential to ensure that they are reliable and reproducible for their intended use in preclinical studies. nih.govcreative-biolabs.com Regulatory guidelines provide a framework for the parameters that should be evaluated during method validation. europa.eumoh.gov.bw For preclinical bioanalysis, a full method validation is typically performed for each species and matrix. europa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.goveuropa.eu

Accuracy: The closeness of the determined value to the true value, typically expressed as a percentage of the nominal concentration. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). nih.gov

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. europa.eu

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of non-extracted standards. nih.gov

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. europa.eu

For preclinical studies that are not required to be performed under Good Laboratory Practice (GLP), methods should be "fit for purpose," though they may not need to be developed in a GLP environment. europa.eu However, key parameters such as selectivity, linearity, and precision are still crucial to ensure the quality of the data. nih.gov

Sensitivity and Selectivity Assessment (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For N-Desalkyl Itraconazole, several LC-MS/MS methods have demonstrated high sensitivity, enabling the detection and quantification of low circulating concentrations in human plasma. nih.govpsu.edu

One method reported a Lower Limit of Quantification (LLOQ) of 1 ng/mL for N-Desalkyl Itraconazole in human plasma. nih.gov Another study established an LLOQ of 0.4 ng/mL. nih.govresearchgate.net A separate analysis determined the LOD to be 1 nM and the LOQ to be 5 nM. nih.gov These low detection and quantification limits are essential due to the typically low plasma concentrations of this metabolite. nih.govresearchgate.net

Selectivity is ensured by the chromatographic separation of N-Desalkyl Itraconazole from its parent drug, Itraconazole, and other metabolites like Hydroxy-Itraconazole and Keto-Itraconazole, as well as from endogenous plasma components. nih.gov The use of tandem mass spectrometry further enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. psu.edu No significant interfering peaks from endogenous plasma components have been observed at the retention time of N-Desalkyl Itraconazole, confirming the high selectivity of these methods. nih.gov

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| LLOQ | 1 ng/mL | Human Plasma | nih.gov |

| LLOQ | 0.4 ng/mL | Human Plasma | nih.govresearchgate.net |

| LOD | 1 nM | Plasma | nih.gov |

| LOQ | 5 nM | Plasma | nih.gov |

Accuracy and Precision Determinations

The accuracy and precision of analytical methods are validated to ensure the reliability of the obtained concentration data. These parameters are typically assessed at multiple quality control (QC) concentrations, including the LLOQ, low, medium, and high concentrations.

In one validated method, the intra- and inter-assay accuracies for N-Desalkyl Itraconazole in human plasma were reported to be between 99.6%–100.0% and 98.8%–102.7%, respectively. nih.gov The intra- and inter-assay imprecisions (expressed as relative standard deviation, RSD) were 3.8%–8.1% and 2.2%–5.3%, respectively. nih.gov Another study demonstrated intra- and inter-day precision and accuracy to be within ±15% (±20% at the LLOQ), which is within the acceptance criteria set by regulatory agencies like the FDA and EMA. nih.gov

| Parameter | Concentration Level | Value (%) | Reference |

|---|---|---|---|

| Intra-assay Accuracy | Low QC | 100.0 | nih.gov |

| High QC | 99.6 | ||

| Inter-assay Accuracy | Low QC | 102.7 | |

| High QC | 98.8 | ||

| Intra-assay Precision (RSD) | Low QC | 8.1 | |

| High QC | 3.8 | ||

| Inter-assay Precision (RSD) | Low QC | 5.3 | nih.gov |

| High QC | 2.2 |

Stability Studies in Biological Samples (e.g., plasma, liver microsomes)

The stability of N-Desalkyl Itraconazole in biological samples under various storage and handling conditions is a critical parameter to establish for reliable bioanalysis.

Studies have demonstrated that N-Desalkyl Itraconazole is stable in human plasma under several conditions. It remains stable for at least 24 hours at room temperature (92.6%–101.3% of initial concentration) and for up to 3 months when stored at -80°C (90.3%–101.5% of initial concentration). nih.gov Another investigation confirmed stability in human plasma for 145 days at -70°C. nih.govresearchgate.net In in-vitro studies using human liver microsomes, N-Desalkyl Itraconazole has been identified as a metabolite, indicating its formation and presence within these systems during metabolic experiments. psu.edu

| Condition | Duration | Stability (% of Initial Concentration) | Reference |

|---|---|---|---|

| Room Temperature | 24 hours | 92.6 - 101.3 | nih.gov |

| 4°C | 24 hours | 99.2 - 102.9 | nih.gov |

| -80°C | 1 month | 90.3 - 101.5 | nih.gov |

| -70°C | 145 days | Stable | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of N Desalkyl Itraconazole

Impact of N-Dealkylation on Enzymatic and Transporter Interactions

The N-dealkylation of itraconazole (B105839) to form N-Desalkyl Itraconazole profoundly modifies its interaction with metabolic enzymes and drug transporters. The primary metabolic pathway involves the sequential oxidation of itraconazole to hydroxy-itraconazole (OH-ITZ), then to keto-itraconazole (KT-ITZ), which is subsequently N-dealkylated to yield N-Desalkyl Itraconazole. psu.edunih.govresearchgate.net

The most significant consequence of this structural change is the dramatic increase in inhibitory potency against the CYP3A4 enzyme. Research has shown that N-Desalkyl Itraconazole is a more potent inhibitor of CYP3A4 than itraconazole itself. clinisciences.com Studies using human liver microsomes have demonstrated that N-Desalkyl Itraconazole has an unbound half-maximal inhibitory concentration (IC₅₀) of 0.4 nM against CYP3A4, making it approximately 15 times more potent than itraconazole. This enhanced inhibition is a critical factor in the drug-drug interactions associated with itraconazole therapy, as the metabolite can significantly impact the clearance of other drugs metabolized by CYP3A4. scispace.comnih.govclinisciences.com

In contrast to its potent enzymatic inhibition, the N-dealkylation leads to a loss of antifungal activity. While itraconazole and its hydroxylated metabolite, OH-ITZ, exert their therapeutic effect by inhibiting fungal lanosterol (B1674476) 14α-demethylase, N-Desalkyl Itraconazole is considered to lack significant antifungal properties. nih.gov This indicates that the sec-butyl group on the triazolone ring is a key structural feature for effective binding to the fungal enzyme.

| Compound | Target | Inhibitory Activity (IC₅₀) | Primary Role |

|---|---|---|---|

| Itraconazole | Fungal Lanosterol 14α-demethylase | Active | Antifungal |

| N-Desalkyl Itraconazole | Fungal Lanosterol 14α-demethylase | Inactive | No Antifungal Activity nih.gov |

| Itraconazole | Human CYP3A4 | ~6 nM (unbound) | Enzyme Inhibition |

| N-Desalkyl Itraconazole | Human CYP3A4 | 0.4 nM (unbound) | Potent Enzyme Inhibition |

| Itraconazole | OATP1B1 | >10 µM | Transporter Inhibition xenotech.com |

| N-Desalkyl Itraconazole | OATP1B1 | >0.2 µM | Transporter Inhibition xenotech.com |

| Itraconazole | OATP1B3 | >10 µM | Transporter Inhibition xenotech.com |

| N-Desalkyl Itraconazole | OATP1B3 | >10 µM | Transporter Inhibition xenotech.com |

Stereochemical Influence on Pharmacological Activities

The pharmacological profile of N-Desalkyl Itraconazole is further defined by stereochemistry. The parent drug, itraconazole, is administered as a 1:1:1:1 racemic mixture of four stereoisomers, resulting from its three chiral centers. nih.govresearchgate.netpsu.edu However, its metabolism by CYP3A4 is highly stereoselective.

In vitro and in vivo studies have conclusively shown that only two of the four stereoisomers, the (2R,4S)-enantiomeric pair, are substrates for CYP3A4. researchgate.netpsu.edu The (2S,4R)-isomers are not significantly metabolized by this enzyme. researchgate.net This stereoselective metabolism means that the downstream metabolites, including hydroxy-itraconazole, keto-itraconazole, and ultimately N-Desalkyl Itraconazole, are formed exclusively from the (2R,4S)-itraconazole isomers. researchgate.netpsu.edu Consequently, the N-Desalkyl Itraconazole detected in plasma possesses the (2R,4S) configuration. researchgate.net

This stereochemical specificity has profound implications for the molecule's activity. While only the (2R,4S) isomers are metabolized, all four stereoisomers of the parent itraconazole are capable of inhibiting CYP3A4. researchgate.net The formation of a single stereoisomer of N-Desalkyl Itraconazole, which is itself a highly potent CYP3A4 inhibitor, contributes to the complex, time-dependent, and non-linear pharmacokinetics of itraconazole. scispace.comresearchgate.net The stereoselective metabolism leads to different circulating concentrations of the parent itraconazole stereoisomers and the formation of a single, highly active metabolic inhibitor. scispace.comresearchgate.net The influence of stereochemistry is therefore central to the SAR of N-Desalkyl Itraconazole, dictating its formation and its specific role as a potent, stereochemically defined inhibitor of a major drug-metabolizing enzyme.

| Itraconazole Stereoisomer Pair | Metabolism by CYP3A4 | Formation of N-Desalkyl Itraconazole | CYP3A4 Inhibition by Parent Isomer |

|---|---|---|---|

| (2R,4S)-ITZ | Yes researchgate.netpsu.edu | Yes researchgate.netpsu.edu | Yes researchgate.net |

| (2S,4R)-ITZ | No researchgate.net | No researchgate.net | Yes researchgate.net |

Theoretical and Computational Studies on N Desalkyl Itraconazole

Molecular Modeling Approaches for Enzyme and Transporter Binding Mechanisms

Molecular modeling encompasses a suite of computational techniques used to simulate and understand the interactions between molecules at an atomic level. For N-Desalkyl Itraconazole (B105839), these methods are crucial for elucidating how it binds to metabolic enzymes and transporters, which governs its pharmacokinetic profile and its significant role in drug-drug interactions (DDIs).

Enzyme Binding (Cytochrome P450 3A4): The formation of N-Desalkyl Itraconazole is a direct result of the metabolism of Itraconazole by the cytochrome P450 3A4 (CYP3A4) enzyme. github.com Molecular modeling studies have been instrumental in understanding the stereoselectivity of this process. Itraconazole is administered as a mixture of four stereoisomers, yet not all are metabolized equally. researchgate.net

Research using heterologously expressed CYP3A4 demonstrated that the metabolism of Itraconazole is highly stereoselective. researchgate.net Only two of the four stereoisomers, specifically those with a (2R,4S) configuration in the dioxolane ring, undergo metabolism by CYP3A4 to form hydroxy-itraconazole, and subsequently keto-itraconazole and N-desalkyl-itraconazole. researchgate.net Despite this metabolic difference, modeling and in vitro experiments show that all four stereoisomers of Itraconazole can bind to the active site of CYP3A4, exhibiting a characteristic type II binding spectrum. researchgate.net This binding is defined by the coordination of a nitrogen atom in the triazole ring with the heme iron of the enzyme. researchgate.net The critical insight from modeling is that the absolute stereochemistry of the dioxolane ring, which is distant from the site of metabolism, is the key determinant for whether the bound Itraconazole molecule will be oxidized by CYP3A4. researchgate.net

Transporter Binding (P-glycoprotein): Itraconazole and its metabolites are known inhibitors of the efflux transporter P-glycoprotein (P-gp), also known as ABCB1. github.comfrontiersin.org This inhibition is a key factor in many clinically significant DDIs. Molecular modeling has been used to investigate how Itraconazole binds to P-gp, providing a template for understanding the interaction of its metabolites.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Contribution and Predictions

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. For Itraconazole, PBPK models have proven essential for predicting its complex pharmacokinetics and DDI potential, with the inclusion of its metabolites being critical for accuracy. oup.comresearchgate.net

Whole-body PBPK models have been developed that incorporate the sequential metabolism of Itraconazole to hydroxy-itraconazole, then to keto-itraconazole, and finally to N-Desalkyl Itraconazole, all mediated by the CYP3A4 enzyme. github.comoup.com These models also account for the competitive inhibition of CYP3A4 by the parent drug and all three major metabolites. oup.com The inclusion of N-Desalkyl Itraconazole was found to be particularly important; despite its lower plasma concentrations compared to Itraconazole and hydroxy-itraconazole, it is a highly potent CYP3A4 inhibitor in vitro. github.comoup.com Integrating its inhibitory effect helped to accurately describe the strong pharmacokinetic nonlinearity and plasma accumulation of Itraconazole. oup.com

| Model Type | Key Finding Related to N-Desalkyl Itraconazole | Significance | Reference |

|---|---|---|---|

| Whole-Body PBPK Model | N-Desalkyl Itraconazole is a potent in-vitro inhibitor of CYP3A4. Its inclusion in the model was critical for describing the nonlinear pharmacokinetics of Itraconazole. | Explains the significant accumulation and complex pharmacokinetic profile of the parent drug. | oup.com |

| Mechanistic Absorption & PBPK Model | In a simulated DDI study, metabolites contributed ~45% of the total interaction effect, with N-Desalkyl Itraconazole being the main contributor among metabolites. | Quantifies the substantial impact of N-Desalkyl Itraconazole on drug-drug interactions. | researchgate.net |

| Whole-Body PBPK Model | Models include the sequential metabolism pathway (Itraconazole → Hydroxy-Itraconazole → Keto-Itraconazole → N-Desalkyl Itraconazole) and competitive inhibition of CYP3A4 by all four compounds. | Allows for accurate prediction of DDIs involving CYP3A4 substrates. | github.com |

Quantitative Structure-Activity Relationship (QSAR) Potentials for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a compound with its biological activity using statistical approaches. figshare.combiovalley.fr The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its activity, and by modeling this relationship for a set of known compounds, the activity of new, untested compounds can be predicted. biovalley.frjacc.org

While specific QSAR models developed exclusively for N-Desalkyl Itraconazole are not widely documented, the potential for this methodology is significant. QSAR models are generally built by:

Compiling a dataset of molecules with known activities (e.g., IC50 values for enzyme inhibition). jacc.org

Calculating a wide range of molecular descriptors for each molecule, which are numerical representations of their structural, physical, or chemical properties.

Using statistical methods to build a mathematical model that links a subset of these descriptors to the biological activity. jacc.org

Validating the model to ensure its predictive power. jacc.org

The potential applications of QSAR for N-Desalkyl Itraconazole are manifold. For instance, QSAR models are used to predict the interaction of compounds with transporters like P-gp. figshare.com Given that N-Desalkyl Itraconazole is a known P-gp inhibitor, a QSAR model could be developed using a series of similar azole derivatives to predict the P-gp inhibitory potency of newly designed analogues. Such a model would identify the key molecular features—such as specific functional groups, molecular size, or electronic properties—that enhance or diminish this inhibitory activity.

Furthermore, QSAR has been suggested as a tool to determine missing metabolic constants for azole compounds by using data from structurally similar molecules, such as Itraconazole. tandfonline.com This approach could be leveraged to build models that predict the CYP3A4 inhibitory potency of N-Desalkyl Itraconazole and other related metabolites, aiding in the early prediction of DDI potential for new chemical entities that are structurally analogous.

Future Directions in N Desalkyl Itraconazole Research

Elucidation of Further Downstream Metabolic Pathways and Uncharacterized Metabolites

The metabolism of itraconazole (B105839) is a sequential process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. github.com Itraconazole is first hydroxylated to hydroxy-itraconazole (OH-ITZ), which is then oxidized to keto-itraconazole (KT-ITZ). psu.eduresearchgate.net The final established step in this primary pathway is the N-dealkylation of keto-itraconazole to form N-desalkyl itraconazole (ND-ITZ). psu.eduresearchgate.net While this pathway is qualitatively established, there are indications that other metabolic routes may exist. For instance, N-desalkyl itraconazole has been detected in incubations of itraconazole and hydroxy-itraconazole with CYP3A4, suggesting the possibility of direct N-dealkylation from these parent compounds, although this requires further investigation. psu.edupsu.edu

While over 30 metabolites of itraconazole have been proposed, only a few, including N-desalkyl itraconazole, have been extensively studied. psu.edu The secondary and tertiary metabolites of itraconazole detected in plasma, namely keto-itraconazole and N-desalkyl itraconazole, have been identified as having a specific (2R,4S) stereochemistry. researchgate.netnih.gov Future research will focus on identifying and characterizing the downstream metabolites of N-desalkyl itraconazole itself. This involves exploring potential phase II metabolic reactions, such as glucuronidation, which could further modify the compound before excretion. Uncovering these uncharacterized metabolites is crucial for a complete picture of itraconazole's biotransformation and clearance.

Development of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The standard for quantifying N-desalkyl itraconazole in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique allows for the simultaneous determination of itraconazole and its major metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole, in human plasma. researchgate.netnih.gov Current validated methods demonstrate high sensitivity, with lower limits of quantification around 0.4-1 ng/mL for N-desalkyl itraconazole. researchgate.net

Despite these advancements, the pursuit of even greater resolution and sensitivity continues. Future developments in analytical techniques will likely focus on several key areas. Innovations in chromatographic separation, such as ultra-high-performance liquid chromatography (UHPLC) and the use of novel column chemistries, could provide better separation of closely related metabolites and reduce run times. pensoft.net In mass spectrometry, advancements in ion source design and mass analyzer technology could further enhance sensitivity, enabling the detection of previously unquantifiable downstream metabolites. Additionally, there is a continuous effort to refine sample preparation techniques, moving towards more efficient and automated methods like solid-phase extraction and microextraction by packed sorbent (MEPS) to improve recovery and minimize matrix effects. researchgate.nettandfonline.com

Refined In Vitro Systems for Mechanistic Investigations of Metabolism and Interactions

In vitro systems are indispensable for studying the metabolism of N-desalkyl itraconazole and its interactions with enzymes like CYP3A4. Human liver microsomes and heterologously expressed CYP3A4 are the primary tools used to investigate the formation of N-desalkyl itraconazole and its inhibitory effects on CYP3A4. psu.edu Studies have shown that N-desalkyl itraconazole is a potent inhibitor of CYP3A4.

Future research will likely see the adoption of more sophisticated in vitro models that more closely mimic the in vivo environment. These may include:

Three-dimensional (3D) cell cultures and organoids: These models provide a more physiologically relevant environment, with improved cell-cell interactions and metabolic activity compared to traditional 2D cell cultures.

Microfluidic "organ-on-a-chip" systems: These devices can simulate the function of human organs, such as the liver, allowing for more dynamic and mechanistic studies of drug metabolism and transport.

Genetically engineered cell lines: The use of cell lines with specific CYP enzymes knocked in or knocked out can help to precisely define the metabolic pathways and the enzymes responsible for the formation and further metabolism of N-desalkyl itraconazole.

These advanced in vitro systems will enable more accurate predictions of in vivo metabolism and drug-drug interactions, reducing the reliance on animal models and providing a deeper mechanistic understanding of N-desalkyl itraconazole's behavior.

Integration of Omics Data for Comprehensive Understanding of Metabolite Roles

The integration of "omics" data, such as genomics, proteomics, and metabolomics, holds immense potential for a comprehensive understanding of the roles of metabolites like N-desalkyl itraconazole. researchgate.net Currently, research has established the role of CYP3A4 in the metabolism of itraconazole and the inhibitory effects of its metabolites. github.comiu.edu However, a systems-level understanding is still emerging.

Future research will focus on integrating various omics datasets to build a more complete picture. For example:

Pharmacogenomics: Studying how genetic variations in CYP enzymes and other drug-metabolizing enzymes and transporters affect the formation and clearance of N-desalkyl itraconazole can help to explain inter-individual variability in drug response.

Proteomics: Analyzing changes in protein expression in response to itraconazole and its metabolites can reveal novel protein targets and pathways affected by these compounds.

Metabolomics: Untargeted metabolomic profiling of plasma or urine samples from individuals treated with itraconazole can help to identify novel, previously uncharacterized metabolites and metabolic pathways. uminho.pt

Q & A

Basic Question: What analytical methods are validated for quantifying N-desalkyl itraconazole (ND-ITZ) in biological matrices?

Methodological Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying ND-ITZ in human plasma. This method enables simultaneous detection of itraconazole (ITZ) and its metabolites (hydroxy-ITZ, keto-ITZ, ND-ITZ) with high sensitivity (lower limit of quantification: ~1 ng/mL). Validation parameters include linearity, precision, and accuracy across clinically relevant concentration ranges, as demonstrated in pharmacokinetic studies .

Advanced Research Question : How can chemometric approaches optimize chromatographic separation of ND-ITZ in complex matrices? Methodological Answer : Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with experimental design (e.g., Box-Behnken design) can optimize parameters like mobile phase composition, column temperature, and flow rate. Fractional factorial designs further assess robustness, ensuring method reproducibility under variable operational conditions. Such approaches reduce trial-and-error inefficiencies and enhance resolution of ND-ITZ from co-eluting impurities .

Basic Question: How does CYP3A4 metabolism influence ND-ITZ pharmacokinetics?

Methodological Answer :

ND-ITZ is a major metabolite of ITZ formed via CYP3A4-mediated N-dealkylation. Both ITZ and ND-ITZ inhibit CYP3A4, creating nonlinear pharmacokinetics and autoinhibition effects. Population pharmacokinetic models, incorporating allometric scaling and formulation-specific bioavailability, are critical for predicting exposure in diverse patient populations (e.g., pediatric vs. adult) .

Advanced Research Question : What mechanistic models address CYP3A4-mediated drug-drug interactions (DDIs) involving ND-ITZ? Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate CYP3A4 inhibition constants (Ki) for ITZ and ND-ITZ to predict DDIs. Quantitative systems pharmacology (QSP) models further link cellular-level CYP3A4 dynamics to clinical endpoints, resolving contradictions arising from metabolite-mediated inhibition. These models require in vitro-in vivo extrapolation (IVIVE) of metabolic clearance and inhibition potency data .

Basic Question: What are the clinical implications of ND-ITZ’s inhibitory effects on CYP3A4?

Methodological Answer :

ND-ITZ contributes to prolonged CYP3A4 inhibition, necessitating dose adjustments for co-administered substrates (e.g., immunosuppressants, antivirals). Clinical DDI studies should measure ITZ and ND-ITZ plasma concentrations concurrently, as metabolite accumulation exacerbates inhibition. Study designs often use staggered dosing (e.g., ITZ pre-treatment for 5–7 days) to achieve steady-state metabolite levels .

Advanced Research Question : How do contradictory findings on ND-ITZ’s inhibitory potency impact DDI risk assessment? Methodological Answer : Discrepancies arise from variability in metabolite Ki values and interindividual CYP3A4 expression. Bayesian hierarchical modeling can reconcile in vitro and clinical data by incorporating population variability. Sensitivity analysis within PBPK frameworks identifies critical parameters (e.g., fractional CYP3A4 contribution) to refine DDI predictions .

Basic Question: What experimental designs are recommended for studying ND-ITZ in pediatric populations?

Methodological Answer :

Sparse sampling designs, coupled with population pharmacokinetic modeling, minimize blood draw volumes in pediatric studies. One-compartment models with delayed absorption parameters (e.g., absorption rate constant, Ka) account for formulation differences (capsules vs. solution). Allometric scaling adjusts clearance and volume of distribution for body weight disparities .

Advanced Research Question : How can QSP models address knowledge gaps in neonatal ND-ITZ pharmacokinetics? Methodological Answer : QSP models integrate ontogeny data for CYP3A4 expression and hepatic blood flow to simulate neonatal pharmacokinetics. Virtual twin populations, generated using Markov chain Monte Carlo (MCMC) methods, enable probabilistic predictions of ND-ITZ exposure in the absence of clinical data .

Basic Question: How should researchers handle variability in ND-ITZ plasma concentration data?

Methodological Answer :

Noncompartmental analysis (NCA) provides descriptive metrics (AUC, Cmax, t½) but lacks mechanistic insights. Use mixed-effects modeling (e.g., NONMEM) to partition variability into interindividual, residual, and covariate-driven components. Covariates like CYP3A4 genotype or concomitant medications explain significant variability .

Advanced Research Question : What statistical approaches resolve conflicting efficacy data (e.g., fungal prophylaxis vs. lack of survival benefit)? Methodological Answer : Causal inference methods, such as propensity score matching, adjust for confounding factors (e.g., CD4+ counts in HIV studies). Time-to-event analyses with competing risks (e.g., death unrelated to fungal infection) clarify ND-ITZ’s therapeutic impact. Meta-analyses using random-effects models quantify heterogeneity across studies .

Basic Question: What validation parameters are essential for ND-ITZ bioanalytical assays?

Methodological Answer :

Key parameters include:

- Linearity : R² ≥ 0.99 over the calibration range.

- Accuracy/Precision : ≤15% deviation from nominal concentrations (≤20% at LLOQ).

- Stability : Bench-top, freeze-thaw, and long-term stability under storage conditions.

- Selectivity : No interference from endogenous plasma components .

Advanced Research Question : How can in silico modeling reduce experimental workload in assay validation? Methodological Answer : Molecular dynamics simulations predict column-mobile phase interactions for ND-ITZ, guiding optimal chromatographic conditions. Machine learning algorithms (e.g., random forest) classify matrix effects based on physicochemical properties, prioritizing high-risk samples for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.